3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is characterized by the presence of an oxadiazole ring fused with a pyrazole ring, along with chlorophenyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 3-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds with desired properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific functionalities, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole
- 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole exhibits unique structural features and reactivity due to the presence of the oxadiazole ring. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11ClN4O |
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Molecular Weight |
322.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-10H,(H,19,21) |
InChI Key |
SWVZUITZXKXWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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